molecular formula C18H32O4Si B14035601 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal

3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal

Cat. No.: B14035601
M. Wt: 340.5 g/mol
InChI Key: QAMVGHKHCQTXIJ-OAGGEKHMSA-N
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Description

3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups, which can be selectively removed under specific conditions. The tert-butyldimethylsilyl (TBDMS) group and the cyclohexylidene group provide stability and protection to the molecule during various chemical reactions.

Preparation Methods

The synthesis of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of Cyclohexylidene Group: The protected D-glucal is then reacted with cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene group.

Chemical Reactions Analysis

3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), allowing for further functionalization of the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.

    Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cyclohexylidene group stabilizes the molecule and can be removed under acidic conditions, allowing for further functionalization.

Comparison with Similar Compounds

Similar compounds include:

    3-O-tert-Butyldimethylsilyl-4,6-O-benzylidene-D-glucal: This compound has a benzylidene group instead of a cyclohexylidene group, offering different stability and reactivity.

    3-O-tert-Butyldimethylsilyl-4,6-O-isopropylidene-D-glucal: The isopropylidene group provides different steric and electronic effects compared to the cyclohexylidene group.

The uniqueness of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal lies in its specific protective groups, which offer a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C18H32O4Si

Molecular Weight

340.5 g/mol

IUPAC Name

[(4aR,8R,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C18H32O4Si/c1-17(2,3)23(4,5)22-14-9-12-19-15-13-20-18(21-16(14)15)10-7-6-8-11-18/h9,12,14-16H,6-8,10-11,13H2,1-5H3/t14-,15-,16+/m1/s1

InChI Key

QAMVGHKHCQTXIJ-OAGGEKHMSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C=COC2C1OC3(CCCCC3)OC2

Origin of Product

United States

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